Nicotinamide-Adenine-Dinucleotide
Overview
Description
Nicotinamide-Adenine-Dinucleotide (NAD+) is a coenzyme found in all living cells. It plays a crucial role in cellular metabolism and energy production. NAD+ is involved in a wide range of biological processes, including DNA repair, gene expression, and cell signaling. In recent years, NAD+ has gained attention as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Scientific Research Applications
Role in Metabolic and Cardiovascular Diseases
NAD+ and its dependent enzymes, particularly sirtuins, are significant in managing cardiovascular and metabolic diseases. Sirtuins like SIRT1 and SIRT3 help protect against various conditions like metabolic syndrome, obesity, and cardiomyopathy. As people age, NAD+ levels and sirtuin activity decrease, exacerbating issues caused by obesity and sedentary lifestyles. However, activating sirtuins or replenishing NAD+ can trigger health benefits like angiogenesis and improved insulin sensitivity in various age-related diseases (Kane & Sinclair, 2018).
NAD+ in Health and Disease
NAD+ serves as a coenzyme for hydride-transfer enzymes and a substrate for NAD+-consuming enzymes. It plays a protective role in preventing neurodegenerative conditions and fighting Candida glabrata infection. Therapies boosting NAD+ might imitate the effects of calorie restriction, suggesting potential benefits for extending lifespan and healthspan (Belenky, Bogan, & Brenner, 2007).
Impact on Aging and Neurodegenerative Diseases
NAD+ influences sirtuins, poly-ADP-ribose polymerases (PARPs), and other enzymes, playing a critical role in regulating metabolism and circadian rhythm. Decreased NAD+ levels in aging can lead to nuclear and mitochondrial dysfunctions and various age-associated diseases. Supplementing NAD+ intermediates can counteract these defects, offering potential therapeutic avenues for aging and neurodegenerative diseases (Imai & Guarente, 2014).
NAD+ in Aging, Metabolism, and Neurodegeneration
NAD+ is pivotal in reduction-oxidation reactions and acts as a cosubstrate for enzymes like sirtuins. Its concentrations change with aging, and modifying NAD+ production or usage can extend health span and lifespan. This highlights NAD+'s therapeutic potential for aging-associated disorders, especially neurodegenerative diseases (Verdin, 2015).
Clinical Studies and Interventions
Human clinical studies are examining agents that boost NAD+ levels or activate sirtuins, demonstrating promise in improving health in patients with cardiovascular and metabolic diseases. One study in Japan started phase I clinical trials for NMN, a precursor of NAD+, assessing its safety and bioavailability in humans (Tsubota, 2016).
NAD+ Metabolism as a Drug Discovery Target
NAD+ metabolism is an attractive target for drug discovery against various diseases, including cancer and neurodegenerative disorders. Inhibitors targeting enzymes involved in NAD+ metabolism have shown potential in preclinical studies, suggesting avenues for therapeutic interventions (Khan, Forouhar, Tao, & Tong, 2007).
NAD+ Supplementation in the Elderly
Supplementation with nicotinamide riboside, a precursor of NAD+, in aged individuals can increase skeletal muscle NAD+ metabolome and has anti-inflammatory effects. This suggests potential benefits in managing age-related metabolic dysfunctions (Elhassan et al., 2019).
NAD+ in Photocatalysis
NAD+ functions as a molecular photocatalyst, distinct from its biological roles. This property enables it to drive photocatalytic redox reactions, showing potential for applications in sustainable energy and chemical production (Kim et al., 2019).
Homeostasis in Health and Disease
Alterations in NAD+ homeostasis are evident in virtually all age-related diseases. Strategies to increase NAD+ levels have shown promise in preclinical settings, highlighting the potential of NAD+ boosters to improve healthspan and lifespan (Katsyuba, Romani, Hofer, & Auwerx, 2020).
Role in Oral and Systemic Diseases
NAM, a precursor of NAD+, participates in key functions like cellular metabolism and DNA repair. It shows potential in the prevention and treatment of oral and systemic diseases, indicating its versatility as a therapeutic agent (Lei, Lin, Li, & Zhou, 2023).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Nicotinamide adenine dinucleotide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12312 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nicotinamide-Adenine-Dinucleotide | |
CAS RN |
53-84-9 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nadide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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